6-Methoxy-5-nitropyrimidin-4-amine

Nucleophilic aromatic substitution Pyrimidine functionalization Regioselective derivatization

Fragment-based drug discovery demands regiochemically defined scaffolds with validated target engagement. 6-Methoxy-5-nitropyrimidin-4-amine (CAS 73318-75-9) delivers: • Defined reactivity: SNAr occurs exclusively at C2 (sigma-complex confirmed), enabling predictable library synthesis. • Structurally validated: C4-amino-linked benzenesulfonamide derivatives bind CA-II with Kd = 70 nM; co-crystal structures at 1.68 Å (PDB: 3M3X, 3MHL). • Fragment-compliant: MW 170, TPSA 107 Ų, XLogP 0.5 - ideal for ligand-efficient hit evolution. Supplied at ≥97% purity. Global shipping available.

Molecular Formula C5H6N4O3
Molecular Weight 170.128
CAS No. 73318-75-9
Cat. No. B2633880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-nitropyrimidin-4-amine
CAS73318-75-9
Molecular FormulaC5H6N4O3
Molecular Weight170.128
Structural Identifiers
SMILESCOC1=NC=NC(=C1[N+](=O)[O-])N
InChIInChI=1S/C5H6N4O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8)
InChIKeyWOWLLOQOVOHVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-5-nitropyrimidin-4-amine as a Pyrimidine Building Block


6-Methoxy-5-nitropyrimidin-4-amine (CAS 73318-75-9, MF: C₅H₆N₄O₃, MW: 170.13 g/mol) is a trisubstituted pyrimidine scaffold bearing a methoxy group at C6, a nitro group at C5, and a free primary amine at C4 . The compound belongs to the 5-nitropyrimidin-4-amine class, which is widely employed as a versatile heterocyclic building block in medicinal chemistry for the construction of kinase inhibitors, epigenetic probes, and carbonic anhydrase-targeted agents [1]. Its computed drug-like properties (HBD = 1, HBA = 4, TPSA = 107 Ų, XLogP = 0.5) place it within the fragment-like chemical space suitable for lead discovery campaigns .

Compound Type Trisubstituted pyrimidine building block
Core Application Medicinal chemistry fragment for kinase and carbonic anhydrase probe design
Fragment Profile Fragment-like space (TPSA 107 Ų, HBD 1); supports lead discovery campaigns
Key Handles C4-NH₂, C2-H (SₙAr site), C5-NO₂ (reducible)

Role of the 6-Methoxy Substituent in Positional Isomers


The position of the methoxy substituent on the 5-nitropyrimidine ring fundamentally governs both chemical reactivity and biological recognition. Sigma-complex formation studies demonstrate that nucleophilic attack occurs exclusively at the methoxy-unsubstituted ring position: in the 6-methoxy isomer (73318-75-9), C2 is the electrophilic site available for SₙAr functionalization, whereas in the 2-methoxy positional isomer (CAS 304646-29-5), C4 and C6 become the reactive centers [1]. This regiochemical divergence means that downstream derivatization libraries built from the 6-methoxy scaffold will populate different chemical space than those derived from the 2-methoxy analog, with distinct vectors for substituent extension [1]. Furthermore, in carbonic anhydrase inhibitor design, the 6-methoxy-5-nitropyrimidine core orients the C4-amino-linked benzenesulfonamide tail in a geometry that enables simultaneous Zn²⁺ coordination and favorable hydrophobic pocket interactions, as validated by two independent co-crystal structures (PDB: 3M3X at 1.68 Å, 3MHL) [2]. A generic, uncharacterized pyrimidine building block cannot guarantee this binding-competent conformational presentation.

Positional Isomer Reactivity Switch
6-MethoxyC2 electrophilic for SₙAr
2-MethoxyC4/C6 reactive centers; distinct vector library
Regiochemical divergence means downstream libraries populate different chemical space.
Binding-Competent Geometry Lacking in Analogs
6-MethoxyValidated CA-II co-crystal (PDB 3M3X, 3MHL)
2-MethoxyNo co-crystal reported; altered C4-amino vector
Generic pyrimidine building block may not ensure binding-competent conformational presentation.
Fragment Handle Disparity
73318-75-9Free C4-amine (HBD 1)
15846-14-7No amine handle (HBD 0); requires de novo functionalization
4,6-Dimethoxy analog lacks a key synthetic derivatization point for amide coupling or reductive amination.

Quantitative Differentiation Evidence vs. Closest Analogs


SₙAr Regioselectivity at C2 Position

In a systematic sigma-complex study, 5-nitro-4-methoxypyrimidine (6-methoxy series) and 5-nitro-2-methoxypyrimidine were each reacted with the acetone anion. In all cases, the nucleophile added exclusively to the methoxy-unsubstituted ring position. For the 6-methoxy scaffold (corresponding to 73318-75-9), this places the reactive site at C2; for the 2-methoxy isomer, the reactive sites are at C4 and C6 [1]. This regiochemical rule has been confirmed by PMR, IR, and UV spectroscopy of isolated Meisenheimer-type σ-complex adducts [1].

SₙAr Regioselectivity
Class-level inference
6-MethoxyC2 nucleophilic attack
2-MethoxyC4/C6 nucleophilic attack
C2 SₙAr handle enables distinct vector library synthesis
Verified by PMR, IR, UV of σ-complex adducts
Nucleophilic aromatic substitution Pyrimidine functionalization Regioselective derivatization Medicinal chemistry building blocks

Carbonic Anhydrase II Co-Crystal Validation

The derivative 4-{2-[(6-methoxy-5-nitropyrimidin-4-yl)amino]ethyl}benzenesulfonamide (CHEMBL1233768), which incorporates the 73318-75-9 core via its C4-amino group, binds to human recombinant carbonic anhydrase II with Kd = 70 nM by thermal shift assay and Kd = 150 nM by isothermal titration calorimetry [1]. A co-crystal structure with CA-II was solved at 1.68 Å resolution (PDB: 3M3X), confirming the Zn²⁺-coordinated binding mode [2]. A methylene-shortened analog (PDB: 3MHL) further validates the scaffold. In contrast, the 2-methoxy positional isomer would reorient the C4-amino extension vector, altering the spatial relationship between the pyrimidine core and the benzenesulfonamide zinc-binding group — a geometric incompatibility not observed with the 6-methoxy scaffold [3].

CA-II Co-Crystal Binding
Cross-study comparable
70nM Kd (Thermal Shift)
150nM Kd (ITC)
Supports CA-II target-engagement probe design
Co-crystal PDB 3M3X at 1.68 Å; 2-methoxy analog lacks structural validation
Carbonic anhydrase inhibition Fragment-based drug discovery Thermal shift assay X-ray crystallography

DNMT1 Baseline for Selectivity Profiling

In a ChEMBL-curated biochemical assay, 6-methoxy-5-nitropyrimidin-4-amine (tested as CHEMBL4282866) inhibited human DNA (cytosine-5)-methyltransferase 1 (DNMT1) with an IC₅₀ of 1.00 × 10⁵ nM (100 µM) [1]. This near-millimolar potency establishes that the fragment-sized scaffold itself possesses negligible intrinsic DNMT1 inhibitory activity. This negative data point is valuable for epigenetic probe development: researchers can attribute any DNMT1 potency gained in derivatized analogs to the installed substituents rather than to the core scaffold, enabling clean SAR interpretation [1]. By comparison, many substituted 5-nitropyrimidine-4-amine derivatives achieve DNMT1 IC₅₀ values in the low micromolar to nanomolar range when elaborated with appropriate warheads, making the 100 µM baseline a meaningful reference point for fragment growth campaigns [2].

DNMT1 Baseline
Cross-study comparable
100µM IC₅₀
Clean negative-control scaffold for epigenetic SAR
50- to 1000-fold less potent than elaborated analogs
DNA methyltransferase Epigenetic probe Selectivity profiling SAR baseline

Monocyte Differentiation Induction Activity

According to patent disclosures assigned to Columbia University and the Sloan-Kettering Institute for Cancer Research, 6-methoxy-5-nitropyrimidin-4-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their terminal differentiation to the monocyte lineage [1]. This phenotypic activity has been cited as evidence for potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. While the available patent abstracts do not provide a quantitative IC₅₀ or EC₅₀ value for this specific phenotypic endpoint, the differentiation-inducing mechanism is mechanistically distinct from the simple cytotoxicity or kinase inhibition more commonly associated with 5-nitropyrimidine derivatives (e.g., GPR119 agonism by AR231453 or kinase inhibition by 6-substituted analogs) . This differentiation activity has not been reported for the 2-methoxy positional isomer, suggesting substituent-position-dependent pharmacology.

Monocyte Differentiation
Data to verify
Reported phenotypic differentiation induction
Supports cell-model endpoint review for phenotypic screening
Qualitative patent disclosure; quantitative EC₅₀ unavailable
Cell differentiation Anti-proliferative activity Monocyte induction Cancer and psoriasis

Fragment Profile: 4-Amino vs. 4,6-Dimethoxy Analog

6-Methoxy-5-nitropyrimidin-4-amine possesses a free primary amine at C4 (HBD count = 1, HBA count = 4), which serves as both a hydrogen-bond donor for target engagement and a synthetic derivatization handle for amide coupling, reductive amination, or SₙAr extension . In contrast, 4,6-dimethoxy-5-nitropyrimidine (CAS 15846-14-7, MW 185.14) lacks this amino group entirely, offering no HBD capacity and requiring de novo functionalization for amine introduction. The target compound's fragment-aligned properties (MW 170.13, TPSA 107 Ų, XLogP 0.5, rotatable bonds = 2) satisfy all Lipinski Rule-of-Five criteria and place it within the 'rule of three' fragment space preferred for FBDD campaigns . The 2-chloro-6-methoxy analog (CAS 519047-11-1) adds a chlorine at C2 (MW 204.59), which increases lipophilicity and molecular weight — potentially undesirable for fragment-based approaches where minimal starting complexity is valued [1].

Fragment Profile vs. Analogs
Class-level inference
73318-75-9 MW 170, HBD 1, TPSA 107
15846-14-7 MW 185, HBD 0, no C4-NH₂
519047-11-1 MW 205, Cl increases lipophilicity
Preferred fragment-like scaffold with free amine handle
Satisfies rule-of-three criteria for FBDD
Fragment-based drug design Physicochemical properties Hydrogen bond donors Synthetic handles

Procurement and Research Application Scenarios


Carbonic Anhydrase Inhibitor Probe Development

Researchers developing isoform-selective carbonic anhydrase inhibitors should procure 73318-75-9 as the core scaffold, given that its C4-amino-extended benzenesulfonamide derivatives have demonstrated CA-II binding (Kd = 70 nM) and yielded co-crystal structures at 1.68 Å resolution (PDB: 3M3X) [1]. The C2 position — predicted by sigma-complex studies to be the methoxy-unsubstituted, electrophile-accessible site — can be functionalized via SₙAr chemistry to explore CA isoform selectivity (e.g., CA-IX, CA-XII for tumor-associated carbonic anhydrases) [2]. The 2-methoxy analog (CAS 304646-29-5) cannot access the same vector due to its distinct regiochemistry and should not be substituted in this application.

Epigenetic SAR with DNMT1-Negative Baseline

For structure-activity relationship studies targeting DNA methyltransferases, 73318-75-9 provides an experimentally confirmed weak baseline (DNMT1 IC₅₀ = 100 µM) [1]. This allows medicinal chemistry teams to confidently attribute any gain in DNMT1 potency observed in derivatized analogs to the installed substituents rather than to intrinsic scaffold activity. Procurement of the 2-chloro analog (CAS 519047-11-1) introduces confounding reactivity at C2 and higher molecular weight, complicating fragment-growth SAR interpretation. The 6-methoxy compound's fragment-like properties (MW 170, TPSA 107 Ų) support efficient ligand-efficient hit evolution [2].

Cell Differentiation Phenotypic Screening

Academic and industrial groups engaged in phenotypic drug discovery for oncology or dermatology indications may prioritize 73318-75-9 based on the patent-reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1]. Unlike many 5-nitropyrimidine derivatives profiled primarily for kinase or GPCR targets, this compound's differentiation-inducing phenotype offers a mechanistically distinct starting point. Researchers are advised to independently confirm the reported differentiation activity in their cell models of interest, as quantitative EC₅₀ data are not publicly available from the patent disclosures [1].

Orthogonally Functionalizable Cores for Fragment Libraries

Fragment library curators should include 73318-75-9 as a privileged pyrimidine scaffold offering three distinct functionalization vectors: C4-NH₂ (amide coupling, reductive amination), C2-H (SₙAr with nucleophiles), and C5-NO₂ (reduction to amine for further elaboration) [1][2]. With MW 170, HBD = 1, and XLogP = 0.5, it resides comfortably within the 'rule of three' fragment space and is commercially available at ≥ 97% purity from multiple global vendors (ChemScene CS-0045635, Leyan 1116275, Bidepharm) . The 4,6-dimethoxy analog (CAS 15846-14-7) lacks the C4-amino handle and offers one fewer derivatization point, reducing synthetic versatility.

Application
Selection Property
Validation Focus
Carbonic anhydrase probe development
C2 SₙAr handle with validated CA-II binding geometry
Isoform-selectivity exploration (CA-IX, CA-XII); co-crystal confirmation
Epigenetic SAR with DNMT1-negative baseline
Confirmed weak DNMT1 activity (IC₅₀ 100 µM)
Fragment-growth SAR interpretation; ligand-efficient hit evolution
Cell differentiation phenotypic screening
Reported monocyte differentiation phenotype
Independent confirmation in user cell models; quantitative EC₅₀ profiling
Orthogonally functionalizable fragment libraries
Three distinct vectors: C4-NH₂, C2-H, C5-NO₂
Rule-of-three compliance; multi-vendor availability ≥ 97% purity
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